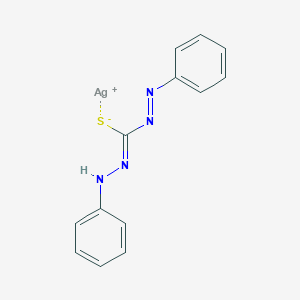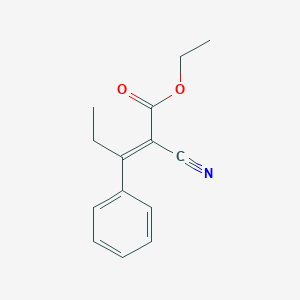
ethyl (E)-2-cyano-3-phenylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-cyano-3-phenylpent-2-enoate, also known as ethyl cyano(cinnamoyl)acetate or ethyl cinnamoyl cyanoacetate, is a chemical compound that is widely used in scientific research. It is a yellowish liquid that has a fruity odor and is soluble in organic solvents such as ethanol, acetone, and chloroform. Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several applications in the field of chemistry, biochemistry, and pharmacology due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate is not fully understood. However, it is known to act as a Michael acceptor, which can react with nucleophiles such as thiols, amines, and alcohols. This property makes it a useful reagent in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It also has antifungal and antibacterial properties. Ethyl (E)-2-cyano-3-phenylpent-2-enoate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include its sensitivity to air and moisture, which can lead to decomposition and a decrease in reactivity.
Orientations Futures
There are several future directions for the use of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and infectious diseases. Ethyl (E)-2-cyano-3-phenylpent-2-enoate could also be used as a reagent in the synthesis of new liquid crystals with improved properties. Additionally, the development of new synthetic methods for the preparation of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate could lead to the discovery of new compounds with unique properties and potential applications in various fields.
Méthodes De Synthèse
Ethyl (E)-2-cyano-3-phenylpent-2-enoate can be synthesized using several methods. The most common method is the Knoevenagel condensation reaction between ethyl (E)-2-cyano-3-phenylpent-2-enoate cyanoacetate and cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate as the major product.
Applications De Recherche Scientifique
Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pyrazoles, pyrimidines, and quinolines. It is also used as a reagent in the synthesis of chiral compounds and in the preparation of liquid crystals. Ethyl (E)-2-cyano-3-phenylpent-2-enoate is also used as a precursor for the synthesis of indole derivatives, which have potential applications in the field of medicine.
Propriétés
Numéro CAS |
14442-48-9 |
|---|---|
Nom du produit |
ethyl (E)-2-cyano-3-phenylpent-2-enoate |
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-phenylpent-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h5-9H,3-4H2,1-2H3/b13-12+ |
Clé InChI |
LYBDDDYNWSIADW-OUKQBFOZSA-N |
SMILES isomérique |
CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=CC=C1 |
SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |
SMILES canonique |
CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |
Synonymes |
ethyl (Z)-2-cyano-3-phenyl-pent-2-enoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




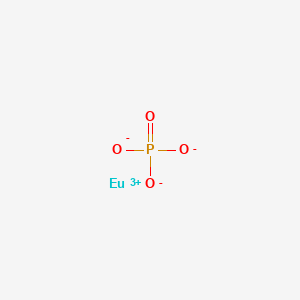
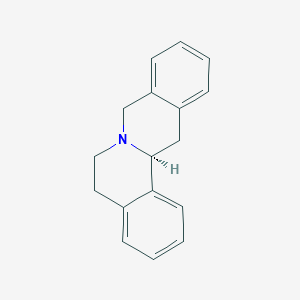
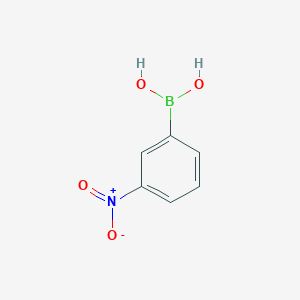

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
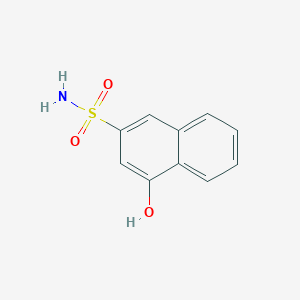
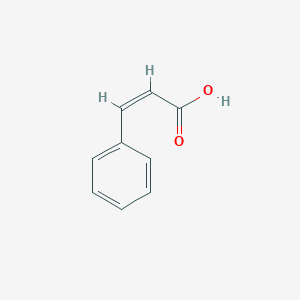


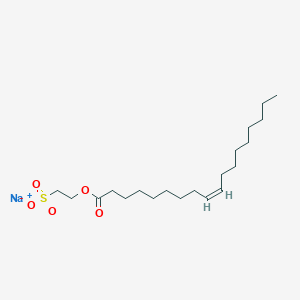

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
